(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a thiazolidinone core, a trifluoromethyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones, such as:
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives .
Uniqueness
The uniqueness of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. Additionally, the presence of the dimethoxyphenyl moiety contributes to its overall stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H14F3NO3S2 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14F3NO3S2/c1-25-14-7-6-11(8-15(14)26-2)9-16-17(24)23(18(27)28-16)13-5-3-4-12(10-13)19(20,21)22/h3-10H,1-2H3/b16-9- |
InChI Key |
UKUAVXGQVXMXQC-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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